(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
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Overview
Description
The compound (2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a complex organic molecule characterized by its unique structural components, including a furan ring, a thiazole ring, and various functional groups such as a nitrile, hydroxyl, and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Nitro and Chloro Groups: Nitration and chlorination reactions are employed to introduce the nitro and chloro substituents on the phenyl ring.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.
Coupling Reactions: The furan and thiazole rings are then coupled through a series of condensation reactions, often involving the use of strong bases and solvents like dimethylformamide (DMF).
Final Functionalization: The nitrile and hydroxyl groups are introduced in the final steps, often through nucleophilic substitution and oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development studies.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors, given the compound’s ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, due to the presence of conjugated systems and functional groups.
Mechanism of Action
The mechanism by which (2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
- (2Z)-3-[5-(2-chloro-4-methylphenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Uniqueness
The uniqueness of (2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile lies in its specific combination of functional groups and rings, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, the presence of the nitro group and the specific positioning of the chloro group may result in different reactivity patterns and biological effects.
This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12ClN3O4S/c23-17-10-14(26(28)29)6-7-15(17)19-8-9-20(30-19)21(27)16(11-24)22-25-18(12-31-22)13-4-2-1-3-5-13/h1-10,12,27H/b21-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGASFATTXCMWLG-PGMHBOJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=C(C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C(/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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